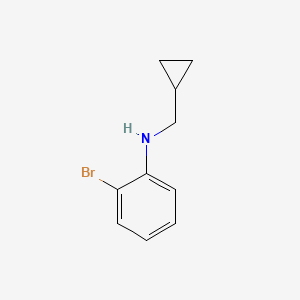

2-Bromo-N-(cyclopropylmethyl)aniline

Description

2-Bromo-N-(cyclopropylmethyl)aniline is a halogenated aniline derivative characterized by a bromine atom at the ortho-position of the benzene ring and a cyclopropylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂BrN, with a molar mass of 226.11 g/mol . This compound has been utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and gold(I)-mediated cyclizations, owing to the reactivity of the bromine substituent and the steric/electronic effects of the cyclopropylmethyl group . Notably, it is listed as a discontinued product (CAS 1283108-83-7, 95% purity), which may limit its commercial availability .

Properties

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDNGXBEPRVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-Bromo-N-(cyclopropylmethyl)aniline may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets through a process similar to the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond between the compound and its target, facilitated by a palladium catalyst .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the wide range of biological activities associated with similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Biological Activity

2-Bromo-N-(cyclopropylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a bromine atom and a cyclopropylmethyl group attached to an aniline structure. The presence of these functional groups influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures show significant antimicrobial properties against various bacterial strains.

- Anticancer Effects : Preliminary research indicates potential anticancer activity, particularly in inducing apoptosis in cancer cell lines.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and influencing metabolic pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The bromine atom can enhance binding affinity to certain enzymes, leading to inhibition or modulation of their activity.

- Cellular Uptake : The cyclopropylmethyl group may facilitate cellular uptake, allowing the compound to reach intracellular targets more effectively.

Anticancer Activity

A study explored the effects of this compound on human leukemia cells. The findings indicated that the compound induced cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent. The mechanism was linked to the modulation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Properties

In another investigation, this compound was tested against several bacterial strains. Results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

The position of the bromine atom significantly influences reactivity and applications.

Key Insight : The ortho-bromo configuration in this compound enhances reactivity in cross-coupling reactions due to proximity effects, whereas the para-bromo isomer (4-Bromo-N-(cyclopropylmethyl)aniline) may exhibit slower reaction kinetics .

N-Substituent Variations

The nature of the N-alkyl/aryl group impacts steric hindrance, solubility, and synthetic utility.

Key Insight : Cyclopropylmethyl groups enhance stability in storage compared to linear alkyl chains (e.g., isopropyl) but may reduce solubility in polar solvents .

Palladium-Catalyzed Reactions

This compound is preferred over chloro analogs in cross-coupling reactions due to faster kinetics. For example, in microwave-assisted synthesis of nitroindoles, bromoarenes showed superior reactivity compared to chloroarenes .

Gold(I)-Catalyzed Cyclizations

In a study using a cationic JohnPhos–gold(I) complex, this compound acted as a nucleophile, yielding 74% of the cyclized product . This efficiency surpasses reactions with bulkier N-substituents (e.g., 2,6-diisopropylphenyl), which achieved 60% yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.